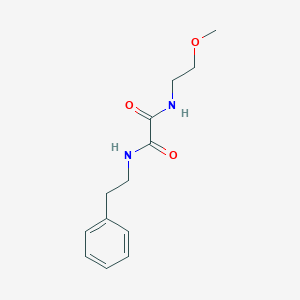![molecular formula C17H15ClN2O2 B5150046 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone, also known as PD153035, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of small molecule tyrosine kinase inhibitors, which are designed to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation.
作用机制
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR kinase domain, preventing the activation of downstream signaling pathways involved in cancer cell growth and proliferation. This results in decreased cancer cell growth and increased apoptosis, or programmed cell death.
Biochemical and Physiological Effects
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in vitro and in vivo. It has been tested in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma, and has been shown to inhibit cancer cell growth and induce apoptosis. In animal models, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit tumor growth and improve survival rates.
实验室实验的优点和局限性
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is a well-characterized compound that has been extensively studied for its potential applications in cancer treatment. It is readily available from commercial sources and can be used in a wide range of lab experiments. However, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone. Another area of interest is the identification of biomarkers that can predict response to 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone treatment in cancer patients. Additionally, further studies are needed to explore the potential use of 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Conclusion
In conclusion, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It inhibits the activity of the EGFR kinase domain, leading to decreased cancer cell growth and increased apoptosis. 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in vitro and in vivo and has potential as a therapeutic agent for cancer treatment. Further research is needed to explore the full potential of 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone and its derivatives in cancer therapy.
合成方法
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized using a series of chemical reactions starting from 2-chloro-4-nitroaniline. The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 3-chloropropionyl chloride to form an amide intermediate. The amide is then reacted with 4-chloro-3-methylphenol to form the final product, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone.
科学研究应用
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. Inhibition of EGFR activity can lead to decreased cancer cell growth and proliferation, making 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
3-[2-(4-chloro-3-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-10-13(6-7-15(12)18)22-9-8-20-11-19-16-5-3-2-4-14(16)17(20)21/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACJKUIEWQBBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=NC3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
![4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5149967.png)
![1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)
![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5150022.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)

![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)
![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)